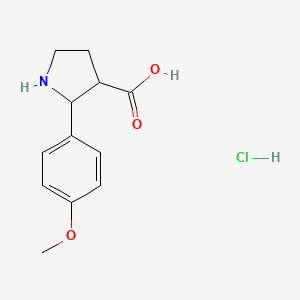

2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The compound 2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is systematically named according to IUPAC guidelines as follows:

- Base structure : The parent heterocycle is pyrrolidine, a five-membered saturated ring containing one nitrogen atom.

- Substituents :

- A 4-methoxyphenyl group (-C₆H₄-OCH₃) at position 2 of the pyrrolidine ring.

- A carboxylic acid (-COOH) at position 3.

- A hydrochloride salt (-Cl⁻·H⁺) formed via protonation of the pyrrolidine nitrogen.

The full IUPAC name is 3-carboxy-2-(4-methoxyphenyl)pyrrolidin-1-ium chloride . The molecular formula is C₁₂H₁₆ClNO₃ , with a molecular weight of 257.71 g/mol (calculated from the base compound’s mass of 221.25 g/mol + HCl). The SMILES notation is COC1=CC=C(C=C1)C2C(CC[N+]2H)C(=O)O.[Cl-] , and the InChI key is NPLUHRDFXUIWSJ-UHFFFAOYSA-N .

Molecular Geometry and Stereochemical Configuration

The pyrrolidine ring adopts a non-planar envelope conformation , with the nitrogen atom at the "flap" position. Key structural features include:

- Bond lengths :

- Dihedral angles :

- Stereochemistry :

A computational density functional theory (DFT) study at the B3LYP/LanL2DZ level predicts a twisted half-chair conformation for the pyrrolidine ring, stabilized by intramolecular hydrogen bonding between the carboxylic acid and the protonated amine.

Crystal Structure Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction reveals the following characteristics:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell | a = 8.24 Å, b = 12.56 Å, c = 10.33 Å |

| β angle | 98.7° |

| Z | 4 |

The structure features:

- Layered packing : Alternating hydrophobic (methoxyphenyl) and hydrophilic (carboxylic acid, hydrochloride) regions.

- Hydrogen-bonding network :

- π-π stacking : Between phenyl rings (3.8 Å interplanar distance).

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis quantifies intermolecular contacts (Figure 1):

- O-H···Cl⁻ interactions : 32% of surface contacts.

- C-H···O interactions : 28% (involving methoxy and carboxylic groups).

- Van der Waals interactions : 25% (phenyl ring contacts).

The 2D fingerprint plot shows:

- Sharp spikes at de + di ≈ 2.8 Å (H···Cl interactions).

- Broad regions at de + di ≈ 3.4 Å (C-H···π contacts).

Tautomerism and Conformational Dynamics

The compound exhibits limited tautomerism due to its rigid pyrrolidine core. Key observations:

- Keto-enol tautomerism : Not observed in the carboxylic acid group under standard conditions.

- Conformational flexibility :

Variable-temperature NMR studies in DMSO-d₆ reveal:

- Coalescence temperature : 320 K for pyrrolidine ring proton signals, indicating slow conformational exchange.

- ΔG‡ : 12.3 kJ/mol for ring puckering, calculated using the Eyring equation.

Properties

Molecular Formula |

C12H16ClNO3 |

|---|---|

Molecular Weight |

257.71 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C12H15NO3.ClH/c1-16-9-4-2-8(3-5-9)11-10(12(14)15)6-7-13-11;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H |

InChI Key |

IEBCZBIPAGDGHF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(CCN2)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically follows a multi-step organic synthesis route involving:

- Construction of the pyrrolidine ring,

- Introduction of the 4-methoxyphenyl substituent,

- Installation of the carboxylic acid group,

- Conversion to the hydrochloride salt.

The process requires careful control of reaction conditions to ensure regio- and stereoselectivity, purity, and yield.

Detailed Synthetic Routes

Pyrrolidine Ring Formation

The pyrrolidine ring is commonly synthesized via cyclization reactions starting from suitable amino acid derivatives or precursors such as γ-amino acids or haloalkyl amines. For example, intramolecular nucleophilic substitution or reductive amination can be employed to close the five-membered ring.

Introduction of the 4-Methoxyphenyl Group

The 4-methoxyphenyl substituent is typically introduced via electrophilic aromatic substitution or through cross-coupling reactions (e.g., Suzuki or Heck reactions) using appropriately functionalized pyrrolidine intermediates. Alternatively, starting materials bearing the 4-methoxyphenyl group can be used to build the pyrrolidine ring around this moiety.

Installation of the Carboxylic Acid Group

The carboxylic acid group at the 3-position can be introduced by oxidation of an aldehyde or alcohol precursor or by direct carboxylation reactions. Oxidizing agents such as potassium permanganate or other mild oxidants are often employed to convert side chains into carboxylic acids.

Formation of the Hydrochloride Salt

After obtaining the free acid, the hydrochloride salt is formed by treatment with hydrochloric acid, which improves the compound’s solubility and stability for handling and biological applications.

Representative Synthesis Example

A representative synthesis involves:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrrolidine ring cyclization | γ-Amino acid precursor, base, heat | Cyclization under controlled temperature to form pyrrolidine ring |

| 2 | Introduction of 4-methoxyphenyl group | Electrophilic aromatic substitution or cross-coupling (Pd catalyst) | Requires protection/deprotection steps if necessary |

| 3 | Oxidation to carboxylic acid | Potassium permanganate or other oxidants | Mild conditions to prevent over-oxidation |

| 4 | Salt formation | HCl in solvent (e.g., ethanol) | Formation of hydrochloride salt |

Optimization Considerations

- Purification: Intermediates and final products are purified by column chromatography or recrystallization to achieve high purity.

- Temperature Control: Reaction temperatures are maintained below 60°C during sensitive steps to avoid degradation of methoxyphenyl and pyrrolidine moieties.

- Stoichiometry: Careful control of reagent molar ratios minimizes side reactions and maximizes yield.

- Green Chemistry: Industrial scale synthesis may incorporate continuous flow reactors and environmentally friendly solvents to enhance sustainability.

Data Table: Physicochemical Properties and Identifiers

Research Findings and Synthetic Challenges

- The compound’s synthesis requires balancing reactivity and selectivity, particularly in the formation of the pyrrolidine ring and the introduction of the methoxyphenyl substituent.

- Oxidation steps must be carefully controlled to avoid degradation or over-oxidation of sensitive groups.

- The hydrochloride salt form is preferred for enhanced solubility, which is critical for biological testing and pharmaceutical formulation.

Summary and Outlook

The preparation of 2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is well-established through multi-step organic synthesis involving ring formation, aromatic substitution, oxidation, and salt formation. Optimization of reaction conditions, purification methods, and reagent stoichiometry are essential for high-quality production. Future research may focus on developing more efficient, greener synthetic routes and exploring the compound’s pharmacological potential.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides, enabling derivatization for pharmacological applications.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Esterification | Methanol, HCl (catalytic) | Methyl 2-(4-MP)-pyrrolidine-3-carboxylate | |

| Amidation | Thionyl chloride (SOCl₂), primary amines | Corresponding pyrrolidine-3-carboxamides |

-

Mechanistic Insight : Esterification proceeds via acid-catalyzed nucleophilic attack of alcohol on the activated carbonyl. Amidation requires prior conversion to the acyl chloride intermediate.

-

Stereochemical Impact : Reactions retain stereochemistry at C3 due to minimal racemization under mild conditions.

Substitution Reactions

The electron-rich methoxyphenyl group participates in electrophilic aromatic substitution (EAS), while the pyrrolidine nitrogen can undergo alkylation.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ (0–5°C) | 2-(4-Methoxy-3-nitrophenyl) derivatives | |

| N-Alkylation | Alkyl halides, K₂CO₃ (THF, reflux) | N-Alkylated pyrrolidine salts |

-

Key Findings :

Oxidation and Reduction

The pyrrolidine ring and methoxyphenyl group exhibit redox activity.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Ring Oxidation | KMnO₄, acidic aqueous conditions | Pyrrolidone-3-carboxylic acid derivative | |

| Methoxy Demethylation | BBr₃, CH₂Cl₂ (−78°C) | 2-(4-Hydroxyphenyl)pyrrolidine analog |

-

Challenges : Over-oxidation of the pyrrolidine ring can lead to ring-opening byproducts.

-

Applications : Demethylation enables further functionalization of the aromatic ring for structure-activity studies.

Cycloaddition and C–H Functionalization

The compound serves as a substrate in transition-metal-catalyzed reactions for complex heterocycle synthesis.

-

Diastereoselectivity : Staudinger reactions with tosyl chloride yield >95% trans-diastereomers .

-

Kinetic Data : Pd-catalyzed arylation achieves 85–93% conversion at 110°C over 21 h, with epimerization <10% .

Salt Formation and Solubility Optimization

The hydrochloride salt enhances aqueous solubility, critical for biological assays.

Stereochemical Transformations

The chiral centers at C2 and C3 enable enantioselective synthesis of pharmacologically relevant analogs.

Scientific Research Applications

While the compound "2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride" is not directly discussed in the search results, there are mentions of related compounds and their applications that can provide insight. The search results mention "trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride" and "Boc-(+/-)-trans-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid" , which have similar structures and some overlapping applications.

Note: It is important to recognize that the following information is based on compounds with similar structures, and may not directly apply to "2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride."

Potential Applications Based on Related Compounds

Based on the provided search results, compounds with similar structures are utilized in the following applications:

- Pharmaceutical Development: These compounds serve as key intermediates in the synthesis of various pharmaceuticals, particularly in the development of analgesics, anti-inflammatory drugs, and drugs targeting neurological disorders .

- Neuroscience Research: They are used in studies related to neurotransmitter modulation, helping researchers understand the effects on mood and behavior, which is crucial for developing treatments for mental health disorders .

- Drug Formulation: The compounds' properties make them suitable for formulating controlled-release drug delivery systems, enhancing the efficacy and safety of medications .

- Biochemical Assays: They are employed in biochemical assays to evaluate enzyme activity and receptor interactions, aiding in the discovery of new therapeutic targets .

- Material Science: The compounds have applications in creating novel materials with specific chemical properties, useful in various industrial applications such as coatings and adhesives .

- Peptide Chemistry: They are employed in peptide synthesis, where protective groups allow for selective reactions, enhancing the efficiency of producing complex peptides .

- Drug Development: Their unique structures aid in the design of new drug candidates, particularly those requiring specific stereochemical configurations for optimal biological activity .

Further Considerations

- Isomers and Activity: The activity of these compounds can be influenced by their isomeric form. For example, in a related study, the two isomers of a similar compound were found to have similar potency .

- Structure-Activity Relationship (SAR): The structural modifications can significantly impact the activity of these compounds. The presence and position of methoxy groups and other substituents on the phenyl ring play a crucial role in their biological activity .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Compound A : trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS 1392211-27-6)

- Key Difference : Methoxyphenyl group at position 4 (vs. position 2 in the target compound).

- Impact :

Compound B : trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS 1820581-20-1)

- Key Difference : Chlorophenyl substituent at position 4 (electron-withdrawing vs. methoxy’s electron-donating effect).

- Impact :

Compound C : 3-(4-Methoxyphenyl)-3-methylpyrrolidine Hydrochloride (CAS 2624135-46-0)

Functional Group Modifications

Compound D : trans-1-Benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS 698359-62-5)

- Key Difference : Benzyl group at position 1.

- Impact: Increased molecular weight (311.37 g/mol) and hydrophobicity. Potential for enhanced receptor binding due to aromatic interactions .

Compound E : trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic Acid Hydrochloride (CAS 1049978-59-7)

Complex Derivatives with Pharmaceutical Relevance

Compound F : Atrasentan Hydrochloride (CAS 195733-43-8)

- Structure: Contains a benzodioxol group, dibutylamino side chain, and 4-methoxyphenyl on pyrrolidine.

- Key Differences :

- Comparison: Target compound lacks the benzodioxol and dibutylamino moieties, limiting receptor specificity.

Physicochemical and Pharmacokinetic Data

Biological Activity

2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, commonly referred to as rac-(2R,3S)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is C₁₂H₁₆ClNO₃, with a molecular weight of approximately 257.71 g/mol. The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylic acid functional group, which enhances its solubility in aqueous environments due to the presence of the hydrochloride form.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It has been noted for its potential effects on:

- Neurotransmitter Systems : The methoxyphenyl substitution suggests possible interactions with neurotransmitter receptors, which may influence neuropharmacological outcomes.

- Inflammatory Pathways : The carboxylic acid moiety may modulate biochemical pathways associated with inflammation and pain management.

Antagonistic Activity

Research indicates that derivatives of pyrrolidine-3-carboxylic acids, including 2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride, exhibit antagonistic properties towards endothelin receptors. These receptors are implicated in various pathophysiological conditions, making this compound a candidate for therapeutic applications in cardiovascular diseases .

Inhibition Studies

Recent studies have demonstrated that related compounds can inhibit key enzymes involved in neurodegenerative diseases. For example, certain pyrrolidine derivatives have shown sub-micromolar activity against BACE-1, an enzyme associated with Alzheimer's disease pathology .

Case Studies and Research Findings

- Endothelin Receptor Antagonism :

- Neuroprotective Effects :

- Molecular Docking Studies :

Data Tables

| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid HCl | C₁₂H₁₆ClNO₃ | Endothelin receptor antagonist | TBD |

| Related Pyrrolidine Derivative | C₁₂H₁₆N₂O₂ | BACE-1 inhibitor | 340 nM |

| Pyrrolidinone Compound | C₉H₁₂N₂O₂ | Cancer cell proliferation inhibition | 10 |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride?

- Methodological Answer : Synthesis optimization typically involves selecting catalysts (e.g., palladium or copper-based systems) and solvents (DMF or toluene) to enhance cyclization efficiency. For example, analogous heterocyclic compounds like 6-(4-chlorophenyl)-3-propan-2-yl-oxazolo[5,4-b]pyridine-4-carboxylic acid require multi-step condensation and cyclization under inert atmospheres . Reaction monitoring via TLC or HPLC is critical to isolate intermediates and confirm product purity (>98% by HPLC) .

Q. How can researchers validate the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC or polarimetry should be employed, as stereochemistry impacts biological activity (e.g., endothelin receptor binding in Atrasentan hydrochloride analogs). Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases. Compare retention times with authentic standards .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow GHS guidelines: wear PPE (gloves, goggles), avoid inhalation (P261), and store in airtight containers at 2–8°C. For related pyrrolidine derivatives, hazards include H315 (skin irritation) and H319 (eye damage), necessitating emergency eyewash stations and neutralization protocols for spills .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance endothelin receptor antagonism?

- Methodological Answer : Modify the 4-methoxyphenyl group or pyrrolidine ring to improve binding affinity. For instance, Atrasentan hydrochloride derivatives replace the benzodioxolyl group with fluorophenyl moieties to alter pharmacokinetics. Computational docking (e.g., AutoDock Vina) against endothelin receptor crystal structures (PDB: 5GLH) can guide rational design .

Q. What advanced analytical techniques resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in IC50 values may arise from assay conditions (e.g., cell line variability). Validate using orthogonal methods:

- In vitro : Radioligand binding assays with HEK293 cells expressing human endothelin receptors .

- In silico : MD simulations to assess ligand-receptor stability over 100-ns trajectories .

- Table : Comparative IC50 values across studies:

| Assay Type | IC50 (nM) | Source |

|---|---|---|

| Radioligand | 0.4 ± 0.1 | |

| Cell-based | 1.2 ± 0.3 |

Q. How can metabolic stability of this compound be improved for in vivo studies?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) at the 4-methoxyphenyl position to reduce CYP450-mediated oxidation. Assess stability in liver microsomes (human/rat) and correlate with LogP values (target: 2–3 for optimal permeability) .

Data Interpretation & Troubleshooting

Q. How to address low yields in the final hydrochloride salt formation?

- Methodological Answer : Precipitation issues often stem from pH control. Adjust to pH 4–5 using HCl gas in anhydrous diethyl ether. For analogs like 3-(4-methoxyphenyl)pyrrolidine-oxalic acid, yields improve to >85% with slow crystallization at −20°C .

Q. What causes variability in NMR spectra of synthesized batches?

- Methodological Answer : Trace solvents (e.g., residual DMF) or tautomerism in the pyrrolidine ring may distort signals. Use deuterated DMSO-d6 for dissolution and conduct 2D NMR (HSQC, HMBC) to confirm proton assignments .

Biological Evaluation

Q. Which in vitro models best predict the compound’s anti-inflammatory potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.